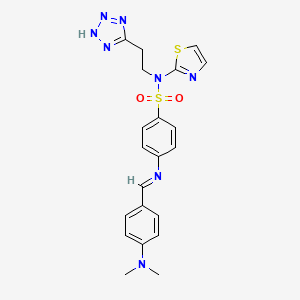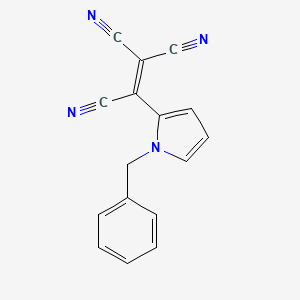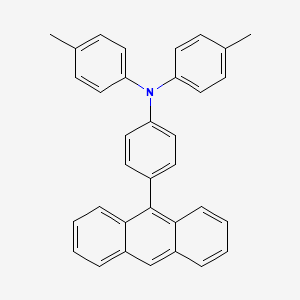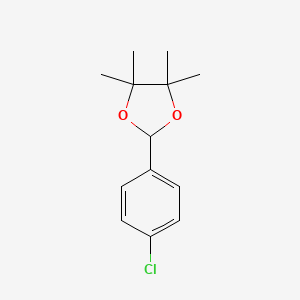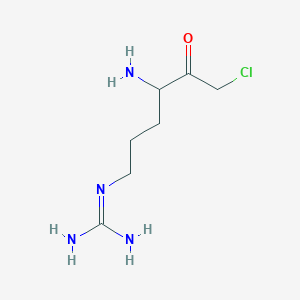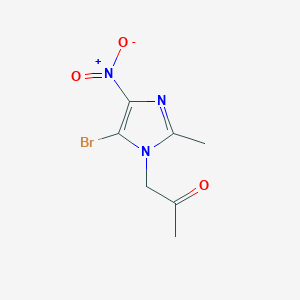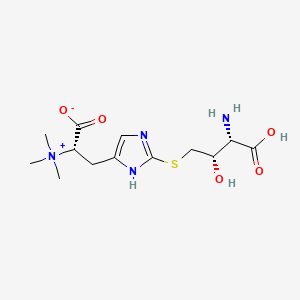
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, an ethanaminium group, and several functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves multiple steps, starting with the preparation of the imidazole ring This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural arrangement.
Other Imidazole Derivatives: Compounds with imidazole rings and various substituents that exhibit similar reactivity and applications.
Uniqueness: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
78873-51-5 |
|---|---|
分子式 |
C13H22N4O5S |
分子量 |
346.41 g/mol |
IUPAC名 |
(2S)-3-[2-[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]sulfanyl-1H-imidazol-5-yl]-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1 |
InChIキー |
PBGMXJHSCOZVQW-AEJSXWLSSA-N |
異性体SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)O)N)O)C(=O)[O-] |
正規SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)O)N)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


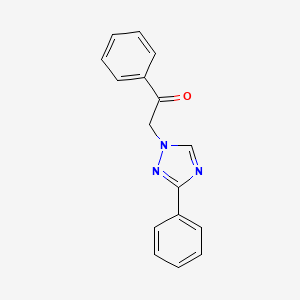

![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
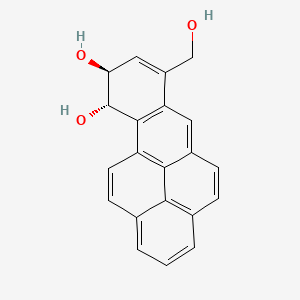
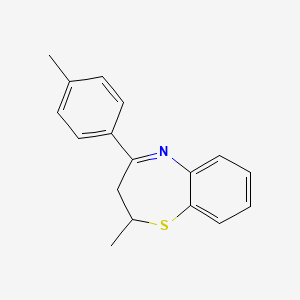
![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
